![molecular formula C19H28O5 B12621012 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole CAS No. 918789-82-9](/img/structure/B12621012.png)
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole is a complex organic compound that features a benzodioxole core with a dioxolane ring and an ethylhexyl ether substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through the condensation of catechol with formaldehyde, followed by the introduction of the dioxolane ring via an acetalization reaction with an appropriate aldehyde. The ethylhexyl ether substituent is then introduced through an etherification reaction using 2-ethylhexanol and a suitable base, such as sodium hydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring consistent product quality.
化学反応の分析
Types of Reactions
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether or dioxolane positions, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity or interference with signal transduction pathways.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar core structure but lacking the dioxolane and ethylhexyl ether substituents.
2-Ethylhexyl 1,3-dioxolane: Contains the dioxolane ring and ethylhexyl ether but lacks the benzodioxole core.
Uniqueness
5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2H-1,3-benzodioxole is unique due to the combination of its benzodioxole core, dioxolane ring, and ethylhexyl ether substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
918789-82-9 |
|---|---|
分子式 |
C19H28O5 |
分子量 |
336.4 g/mol |
IUPAC名 |
5-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C19H28O5/c1-3-5-6-14(4-2)10-20-11-16-12-21-19(24-16)15-7-8-17-18(9-15)23-13-22-17/h7-9,14,16,19H,3-6,10-13H2,1-2H3 |
InChIキー |
VHMUMRFACKCRGO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


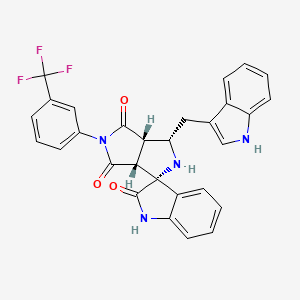
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
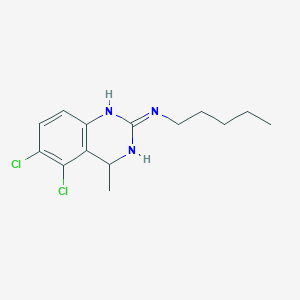
![N-(3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)-N-methylglycine](/img/structure/B12620960.png)
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)

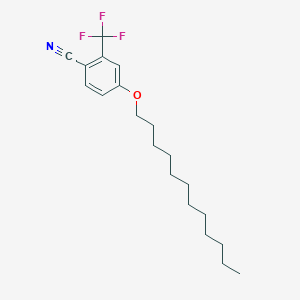
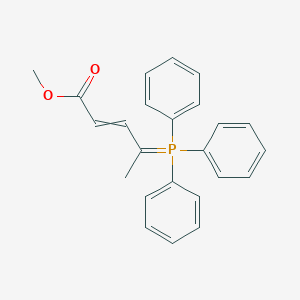
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
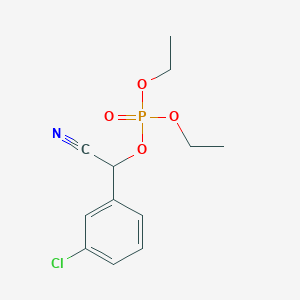
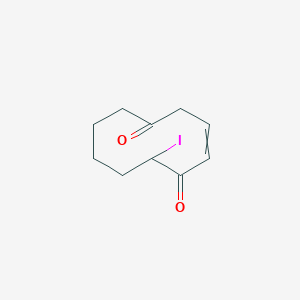
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)
